molecular formula C11H20N2O3 B061411 tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate CAS No. 194350-95-3

tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate

Cat. No. B061411
M. Wt: 228.29 g/mol
InChI Key: LVBZKGZHTMYSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate, commonly known as Boc-EEOP, is an organic compound used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound with two nitrogen atoms in the ring. Boc-EEOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 243.33 g/mol.

Mechanism Of Action

Boc-EEOP does not have a known mechanism of action. However, it is believed to act as a protecting group for the amino group of piperazine, which can be deprotected using acid or base to yield the free amine.

Biochemical And Physiological Effects

Boc-EEOP does not have any known biochemical or physiological effects. However, it is important in the synthesis of molecules that may have such effects.

Advantages And Limitations For Lab Experiments

Boc-EEOP is a useful building block for the synthesis of various molecules. It is relatively easy to synthesize and handle in the laboratory. However, it is important to use appropriate safety precautions when handling Boc-EEOP, as it can be toxic if ingested or inhaled. Additionally, Boc-EEOP is not suitable for use in vivo, as it is not a biologically active molecule.

Future Directions

There are several future directions for the use of Boc-EEOP in scientific research. One direction is the synthesis of novel peptides and small molecules that can be used as drugs or drug candidates. Another direction is the development of new synthetic methods for the preparation of Boc-EEOP and related compounds. Additionally, the use of Boc-EEOP in the synthesis of materials with novel properties, such as polymers and nanoparticles, is an area of active research.

Scientific Research Applications

Boc-EEOP is commonly used in scientific research as a building block for the synthesis of various molecules. It is used in the synthesis of peptides, which are chains of amino acids that play important roles in biological processes. Boc-EEOP is also used in the synthesis of small molecules that can be used as drugs or drug candidates.

properties

CAS RN

194350-95-3

Product Name

tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-5-12-6-7-13(8-9(12)14)10(15)16-11(2,3)4/h5-8H2,1-4H3

InChI Key

LVBZKGZHTMYSFA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1=O)C(=O)OC(C)(C)C

Canonical SMILES

CCN1CCN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonyl-3-oxopiperazine (7.5 g) was dissolved in dry DMF (250 ml) and potassium tert-butoxide (8.4 g) was added. The mixture was stirred at ambient temperature for 30 minutes, then iodoethane (3.3 ml) added, and stirring continued at the same temperature for 24 hours. A further equal portion of iodoethane was added and stirring continued for 24 hours. Solvent was evaporated, and the residue partitioned between ethyl acetate and water. The organic layer was washed with water, evaporated, and purified by chromatography on silica, using as eluant a gradient increasing in polarity from 0 to 25% isopropanol in iso-hexane. Relevant fractions were combined and evaporated to give 1-tert-butoxycarbonyl-4-ethyl-3-oxopiperazine (6.0 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
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Quantity
250 mL
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solvent
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8.4 g
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reactant
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3.3 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a slurry of tert-butyl 3-oxopiperazine-1-carboxylate (10 g, 49.9 mmol) in 250 mL of DMF, NaH (60% in mineral oil) (2.1 g, 52.4 mmol) was added in portions. The mixture was stirred for 15 min after completion of addition, cooled to 0° C. and iodoethane (5.62 mL, 69.92 mmol) slowly added over ˜3 min. The resultant suspension was stirred at rt for 2 h. Water was slowly added (400 mL) and then 250 mL of 1:1 ethyl acetate:diethyl ether. The layers were separated and then the organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated to afford tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate as a colorless oil weighing 6.4 g which was used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

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